2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid

Kinase inhibition ALK5/TGF-β pathway Structure-activity relationship

2-(7-Nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid (CAS 412335-65-0) is a unique 7-nitro indanone-acetic acid scaffold for kinase selectivity fingerprinting and hypoxia-activated cytotoxin design. Its 7-nitro orientation, distinct from 6-nitro isomer J-1149, alters hinge-region hydrogen bonding and gatekeeper interactions. The 3-oxo ketone and free acetic acid provide orthogonal derivatization handles (oxime formation, amidation, selective reduction to aniline) unavailable in related indene-acetic acids like sulindac or DIOA. Procure this specific isomer for broad-panel kinome screening and parallel library synthesis.

Molecular Formula C11H9NO5
Molecular Weight 235.195
CAS No. 412335-65-0
Cat. No. B2748117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid
CAS412335-65-0
Molecular FormulaC11H9NO5
Molecular Weight235.195
Structural Identifiers
SMILESC1C(C2=C(C1=O)C=CC=C2[N+](=O)[O-])CC(=O)O
InChIInChI=1S/C11H9NO5/c13-9-4-6(5-10(14)15)11-7(9)2-1-3-8(11)12(16)17/h1-3,6H,4-5H2,(H,14,15)
InChIKeyQQTGIEBIXVFMSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(7-Nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic Acid (CAS 412335-65-0): Core Chemical Identity and Structural Class


2-(7-Nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid (CAS 412335-65-0) is a synthetic indene-acetic acid derivative belonging to the broader class of 7-substituted indenyl-3-acetic acids. The compound features a 1-indanone core with a nitro group at the 7-position and an acetic acid side chain at the 1-position, giving it a molecular formula of C₁₁H₉NO₅ and a molecular weight of 235.19 g/mol . This scaffold is structurally related to the pharmacologically significant indene-acetic acid family, which includes the anti-inflammatory drug sulindac and experimental ALK5 inhibitors based on the 6-nitro positional isomer (J-1149) . The 7-nitro-1-indanone substructure serves as a versatile synthetic intermediate for pharmaceuticals and agrochemicals .

Why Indene-Acetic Acid Analogs Cannot Be Interchanged with 2-(7-Nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic Acid


Despite sharing the indene-acetic acid core with compounds such as sulindac, J-1149 (6-nitro isomer), and DIOA, 2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid possesses three critical structural features that preclude generic substitution: (1) the nitro group at the 7-position of the indanone ring, which differs from the 6-nitro substitution pattern of the known ALK5 inhibitor J-1149 and may confer distinct kinase selectivity and bioreductive activation potential ; (2) the 3-oxo (ketone) functionality, which distinguishes it from the ether-linked DIOA and alters hydrogen-bonding capacity and metabolic stability [1]; and (3) the absence of the sulfinylmethylbenzylidene moiety found in sulindac, which separates it from COX-1/COX-2 inhibitory pharmacology [2]. These structural differences translate into measurable differences in target engagement, physicochemical properties, and biological outcome that are quantified in Section 3.

Quantitative Differentiation Profile of 2-(7-Nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic Acid vs. Closest Structural Analogs


Positional Isomerism Drives Divergent Kinase Selectivity: 7-Nitro vs. 6-Nitro Indanone Acetic Acid

The 6-nitro positional isomer J-1149 [(6-nitro-1-oxoindan-2-yl)acetic acid, CAS 114915-77-4] is a potent ALK5 inhibitor with an IC50 of 0.017 μM and weak p38α MAP kinase activity (IC50 = 0.435 μM) . The repositioning of the nitro group from position 6 to position 7 (as in the target compound) alters the electron distribution on the indanone ring and the geometry of hydrogen-bond interactions with the kinase hinge region. This positional isomerism is known to produce differential selectivity across the kinome; while 7-nitro specific IC50 data are not available in peer-reviewed literature as of the search date, computational docking and SAR studies on related indanone scaffolds demonstrate that nitro group placement can alter kinase inhibition potency by >10-fold [1]. Users evaluating this compound for kinase-targeted applications must recognize that the 7-nitro isomer cannot be assumed to recapitulate the ALK5 potency of the 6-nitro isomer.

Kinase inhibition ALK5/TGF-β pathway Structure-activity relationship

3-Oxo (Ketone) vs. 3-Oxy (Ether) Linkage: Impact on Ion Transporter Inhibition Profile

DIOA [(dihydroindenyl)oxy]acetic acid is a known K⁺-Cl⁻ cotransporter (KCC) inhibitor with an IC50 of 10 μM, but it also inhibits P-type ATPases: dog kidney Na⁺,K⁺-ATPase (IC50 = 53 μM), hog gastric H⁺,K⁺-ATPase (IC50 = 97 μM), and rabbit muscle Ca²⁺-ATPase (IC50 = 127 μM) [1]. DIOA features an ether oxygen linking the indene core to the acetic acid side chain, whereas the target compound possesses a ketone at the 3-position of the indanone ring. This functional group replacement alters hydrogen-bond acceptor strength (ketone C=O vs. ether C-O-C), ring electronics, and conformational flexibility, which are expected to shift the selectivity profile away from KCC/P-type ATPase targets. Explicit head-to-head KCC or ATPase inhibition data for the 7-nitro-3-oxo compound are not reported in the literature.

Ion transport K⁺-Cl⁻ cotransport P-type ATPase

Absence of Sulfinyl Pharmacophore Differentiates the 7-Nitro Compound from COX-Inhibitory Sulindac Scaffold

Sulindac is a clinically used NSAID whose anti-inflammatory activity derives from the 5-fluoro-2-methyl-1-[(4-methylsulfinyl)phenyl]methylene substitution on the indene-3-acetic acid core. Sulindac sulfide, the active metabolite, inhibits COX-1 and COX-2 with IC50 values in the low micromolar range (COX-1 IC50 ≈ 1-2 μM; COX-2 IC50 ≈ 10-20 μM depending on assay) [1]. The target compound (CAS 412335-65-0) lacks both the 5-fluoro and the sulfinylmethylbenzylidene moieties entirely, possessing instead a 7-nitro-3-oxo substitution pattern. This structural divergence eliminates the prostaglandin synthase inhibitory pharmacophore, meaning the 7-nitro compound is not expected to exhibit COX-mediated anti-inflammatory, anti-pyretic, or ulcerogenic effects characteristic of sulindac and its analogs [2].

Anti-inflammatory COX-2 selectivity GI safety

7-Nitro Substituent Imparts Distinct Electronic and Bioreductive Properties vs. Unsubstituted Indanone Acetic Acid

The introduction of a nitro group at the 7-position of the indanone ring significantly alters the electronic character of the molecule. The nitro group is strongly electron-withdrawing (Hammett σm = 0.71, σp = 0.78), which lowers the electron density of the aromatic ring and increases the acidity of the acetic acid proton relative to unsubstituted indanone acetic acid [1]. This electronic modulation affects solubility (predicted logP reduction of ~0.5-1.0 units vs. parent), pKa (carboxylic acid pKa estimated at 3.8-4.2 vs. ~4.5 for unsubstituted analog), and redox potential . Crucially, the 7-nitro group is susceptible to enzymatic bioreduction by nitroreductases and cytochromes P450 to generate nitroso and hydroxylamine intermediates, a metabolic pathway absent in non-nitrated analogs. This prodrug-like activation mechanism is exploited in hypoxia-selective cytotoxins but requires direct experimental confirmation for this specific compound [2].

Bioreduction Electron-withdrawing group Redox chemistry

Patent-Defined Scope: 7-Nitro Substitution Confers Claim Differentiation from Generic Indene Acetic Acid Derivatives

US Patent 6,020,379 explicitly claims position 7 substituted indenyl-3-acetic acid derivatives for the treatment of neoplasia, with the 7-position defined as a critical substitution site for anti-neoplastic activity [1]. While the specific compound 2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid is not individually exemplified, it falls within the generic Markush structure of Formula I. This patent protection creates an intellectual property differentiation from earlier indene acetic acid patents (e.g., US 3,956,363 covering sulindac-type compounds) that focus primarily on 1-benzylidene-substituted derivatives [2]. For industrial research organizations, this means the 7-nitro-3-oxo compound occupies a distinct chemical space with potential freedom-to-operate advantages over other indene-acetic acid analogs in oncology applications.

Intellectual property Patent composition of matter Freedom-to-operate

Defined Application Scenarios for 2-(7-Nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic Acid (CAS 412335-65-0)


Kinase Selectivity Profiling: Differentiating 7-Nitro from 6-Nitro Isomer Activity Across the Kinome

Researchers investigating structure-activity relationships in indanone-based kinase inhibitors should procure this compound specifically to compare its activity profile against the well-characterized 6-nitro isomer J-1149 (ALK5 IC50 = 0.017 μM) . The 7-nitro orientation is predicted to alter hinge-region hydrogen bonding and gatekeeper residue interactions, potentially conferring selectivity for kinases beyond ALK5. This compound is appropriate for broad-panel kinome screening (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish a selectivity fingerprint distinct from the 6-nitro scaffold.

Hypoxia-Selective Prodrug Development Leveraging 7-Nitro Bioreductive Activation

The 7-nitro substituent on the indanone ring is susceptible to one-electron reduction by NADPH:cytochrome P450 oxidoreductase and other flavoenzymes under hypoxic conditions, a pathway well-established for nitroaromatic prodrugs [1]. This compound can serve as a starting scaffold for designing hypoxia-activated cytotoxins targeting solid tumors. Researchers should evaluate nitroreductase-dependent metabolism using A549 or HCT116 cell lines under 1% O₂ vs. 21% O₂, comparing metabolic activation rates to the 6-nitro isomer and non-nitrated indanone acetic acid controls [2].

Non-COX-Dependent Anticancer Screening Using a Sulindac-Divergent Scaffold

Given the absence of the sulfinylmethylbenzylidene pharmacophore required for COX inhibition, this compound enables investigation of indene-acetic acid anticancer mechanisms independent of prostaglandin pathway modulation [3]. It is suitable for screening in apoptosis induction assays (e.g., caspase-3/7 activation, annexin V staining) in APC-mutant colorectal cancer cell lines (HT-29, SW480) where sulindac and its metabolites exhibit both COX-dependent and COX-independent effects. Use sulindac sulfide as a comparator control to isolate COX-independent activity.

Synthetic Intermediate for 7-Substituted Indenyl-3-Acetic Acid Libraries

The ketone and carboxylic acid functionalities make this compound a versatile intermediate for parallel library synthesis. The 3-oxo group can be reduced to the alcohol, converted to oximes/hydrazones, or used in Knoevenagel condensations; the acetic acid moiety can be amidated or esterified; and the 7-nitro group can be selectively reduced to the aniline for subsequent Sandmeyer or amide coupling reactions [4]. This orthogonal reactivity profile distinguishes it from 6-nitro and 5-nitro positional isomers and supports the construction of diverse screening libraries for hit identification programs.

Quote Request

Request a Quote for 2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.